
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one is a chemical compound with a complex structure that includes a phenothiazine core Phenothiazines are known for their diverse applications, particularly in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors to form the phenothiazine ring system.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. In medicinal applications, phenothiazine derivatives typically exert their effects by:
Binding to Receptors: They can bind to dopamine receptors, thereby modulating neurotransmitter activity.
Inhibition of Enzymes: The compound may inhibit enzymes involved in neurotransmitter degradation.
Pathways Involved: The compound can affect various signaling pathways, including those related to oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives
特性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
1-(3-amino-7-methoxyphenothiazin-10-yl)-2-chloroethanone |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-10-3-5-12-14(7-10)21-13-6-9(17)2-4-11(13)18(12)15(19)8-16/h2-7H,8,17H2,1H3 |
InChIキー |
LZYDVRQLYHYHMF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




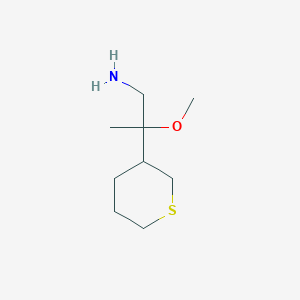
amine](/img/structure/B13251169.png)
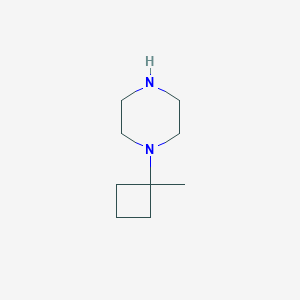
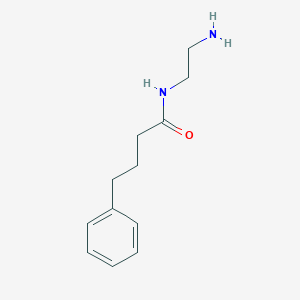
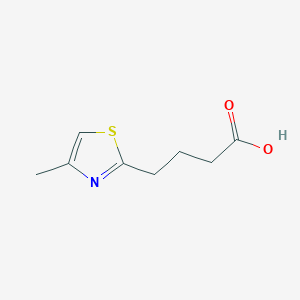
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
![2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251197.png)
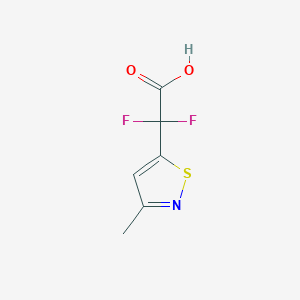

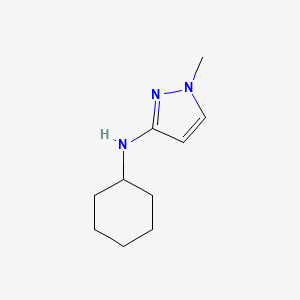
![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251207.png)
![5-Oxaspiro[3.5]nonane-8-sulfonyl chloride](/img/structure/B13251214.png)
